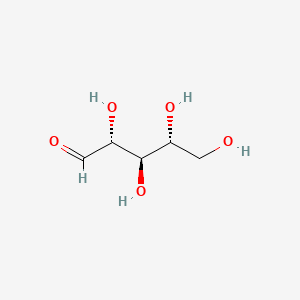

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal

概述

描述

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is a chiral compound with multiple hydroxyl groups, making it a polyol. It is an important intermediate in various biochemical pathways and has significant applications in both research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal typically involves the selective oxidation of pentose sugars. One common method is the oxidation of D-arabinose using mild oxidizing agents under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, such as the use of microbial fermentation processes. These methods leverage the metabolic pathways of specific microorganisms to produce the compound in large quantities .

化学反应分析

Types of Reactions

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Mild oxidizing agents like bromine water or nitric acid.

Reducing agents: Sodium borohydride or lithium aluminum hydride.

Substitution reagents: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Produces pentanoic acids.

Reduction: Yields pentanols.

Substitution: Forms esters or ethers depending on the substituent.

科学研究应用

Biochemical Significance

1.1 Precursor to RNA and Coenzymes

- D-ribose is integral in the synthesis of RNA and several essential coenzymes such as ATP (adenosine triphosphate), NADH (nicotinamide adenine dinucleotide), and FADH2 (flavin adenine dinucleotide). These molecules are vital for energy transfer and metabolic processes in living organisms .

1.2 Role in Cellular Metabolism

- Research has indicated that D-ribose levels can serve as a marker for cellular metabolism. Its presence is linked to the metabolic state of cells, particularly under conditions of stress or energy deficiency.

Medical Applications

2.1 Cardiac Health

- D-ribose supplementation has been studied for its potential benefits in patients with heart disease. It may help improve energy levels in heart muscle cells, thus enhancing cardiac function and exercise tolerance in individuals with ischemic heart conditions.

2.2 Chronic Fatigue Syndrome and Fibromyalgia

- Some studies suggest that D-ribose may alleviate symptoms associated with chronic fatigue syndrome and fibromyalgia by improving energy production at the cellular level.

Agricultural Applications

3.1 Plant Growth and Development

- Research indicates that D-ribose is involved in the growth and development of various plant species such as Arabidopsis thaliana and Pogostemon cablin. Its role in plant metabolism is being investigated to understand how it influences stress responses and overall plant health .

Structural Chemistry

4.1 Stereochemistry and Derivatives

- The unique stereochemistry of D-ribose allows it to participate in various biochemical reactions. Its derivatives are also studied for potential applications in drug development and synthetic chemistry due to their structural similarities with other biologically active compounds .

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | Stereoisomer | Different spatial arrangement of hydroxyl groups |

| D-arabinose | Pentose Sugar | Distinct configuration leading to different biological roles |

| D-xylulose | Pentulose Sugar | Involved in different metabolic pathways |

| L-ribose | Enantiomer | Mirror image of D-ribose with different properties |

Case Studies

5.1 Cardiovascular Research

Recent studies have demonstrated that administering D-ribose can significantly enhance myocardial energy metabolism during ischemia-reperfusion injury models. In one study involving rat models, supplementation resulted in improved cardiac function metrics post-injury compared to control groups.

5.2 Plant Metabolism Studies

In Arabidopsis thaliana, experiments have shown that manipulating D-ribose levels can affect growth rates and stress resilience under drought conditions. This research highlights the compound's potential role as a signaling molecule influencing plant adaptive responses .

作用机制

The mechanism of action of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, influencing metabolic pathways and cellular processes. The hydroxyl groups facilitate hydrogen bonding and interactions with active sites of enzymes, modulating their activity .

相似化合物的比较

Similar Compounds

- (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid

- (2R,3R,4R)-2,3,4,5-tetrahydroxypentan-1-ol

- (2R,3R,4R)-2,3,4,5-tetrahydroxypentyl chloride

Uniqueness

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in stereoselective synthesis and as a chiral building block in various applications .

生物活性

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal, commonly known as D-ribose, is a pentose sugar with significant biological roles and applications. This compound is characterized by its four hydroxyl groups and an aldehyde functional group, which contribute to its reactivity and interactions in biological systems. Its stereochemistry plays a crucial role in its metabolic functions and therapeutic potential.

- Molecular Formula : C₅H₁₀O₅

- Structural Features :

- Four hydroxyl groups (-OH) attached to the carbon backbone.

- An aldehyde group (-CHO) at one end of the molecule.

The stereochemistry of D-ribose is defined by the configuration of its hydroxyl groups at the second, third, and fourth carbon atoms, all oriented to the right in the Fischer projection. This specific arrangement influences its biochemical interactions and functions.

Biological Functions

D-ribose is involved in several critical biological processes:

- Nucleotide Synthesis : D-ribose is a key component of ribonucleic acid (RNA) and is essential for the synthesis of nucleotides. It serves as a precursor for ATP (adenosine triphosphate), which is vital for energy transfer within cells .

- Metabolic Pathways : D-ribose plays a significant role in the pentose phosphate pathway (PPP), which is crucial for cellular metabolism. The PPP generates NADPH and ribose-5-phosphate, necessary for nucleotide synthesis and redox balance .

- Enzyme Interactions : The hydroxyl groups on D-ribose facilitate hydrogen bonding with various enzymes, influencing metabolic pathways and cellular signaling mechanisms.

Therapeutic Applications

Research indicates that D-ribose may have therapeutic properties:

- Cardiovascular Health : Studies have shown that D-ribose supplementation can improve energy metabolism in heart tissues, particularly in patients with ischemic heart disease. It may enhance exercise capacity and reduce symptoms of chronic fatigue syndrome.

- Fibromyalgia and Chronic Fatigue Syndrome : Clinical trials suggest that D-ribose may alleviate symptoms associated with these conditions by improving mitochondrial function and energy production .

Case Studies

Several studies have investigated the effects of D-ribose on various health conditions:

- Heart Disease : A study published in The American Journal of Cardiology examined patients with coronary artery disease who received D-ribose supplements. Results indicated improved cardiac function and exercise tolerance compared to a placebo group.

- Chronic Fatigue Syndrome : Research published in Clinical Therapeutics evaluated the impact of D-ribose on patients with chronic fatigue syndrome. Participants reported significant improvements in energy levels and overall well-being after supplementation.

Comparative Analysis with Similar Compounds

D-ribose shares structural similarities with other sugars but exhibits unique biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | Stereoisomer | Different spatial arrangement of hydroxyl groups |

| D-arabinose | Pentose Sugar | Distinct configuration leading to different roles |

| D-xylulose | Pentulose Sugar | Involved in different metabolic pathways |

| L-ribose | Enantiomer | Mirror image of D-ribose with different properties |

属性

CAS 编号 |

50-69-1 |

|---|---|

分子式 |

C5H10O5 |

分子量 |

150.13 g/mol |

IUPAC 名称 |

(3R,4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |

InChI 键 |

SRBFZHDQGSBBOR-SOOFDHNKSA-N |

SMILES |

O=C[C@@H]([C@@H]([C@@H](CO)O)O)O |

手性 SMILES |

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |

规范 SMILES |

C1C(C(C(C(O1)O)O)O)O |

外观 |

Solid powder |

熔点 |

98.5 °C |

Key on ui other cas no. |

50-69-1 |

物理描述 |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

D Ribose D-Ribose Ribose |

蒸汽压力 |

0.00000085 [mmHg] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is aldehydo-D-ribose commonly utilized in synthetic chemistry?

A1: Aldehydo-D-ribose serves as a key starting material for constructing various C-nucleosides. Researchers have employed reactions like coupling with acetylenic Grignard reagents [], reacting with lithiated pyridine derivatives [, ], and utilizing phosphonium ylides [] to introduce diverse functionalities at the anomeric carbon of the sugar molecule.

Q2: What are some notable derivatives of aldehydo-D-ribose and their applications?

A2: Several protected derivatives of aldehydo-D-ribose, like 2,3:4,5-di-O-isopropylidene-aldehydo-D-ribose [, ] and 2,4:3,5-di-O-benzylidene-aldehydo-D-ribose [, ], are frequently used. These protecting groups help control the reactivity and stereochemistry during synthetic transformations, facilitating the synthesis of complex molecules like C-glycosyl nucleosides [] and substituted pyridine-C-nucleosides [].

Q3: Can you explain the significance of benzyloxy group participation in aldehydo-D-ribose chemistry?

A3: Research has shown that the benzyloxy group at the 4-position in suitably protected aldehydo-D-ribose derivatives can participate in intramolecular displacement reactions [, ]. This participation leads to the formation of furanoid products with high regioselectivity, as observed in the synthesis of 2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosylethyne []. This understanding of neighboring group participation is crucial for planning efficient synthetic routes.

Q4: What challenges are associated with synthesizing specific isomers of aldehydo-D-ribose derivatives?

A4: Controlling the stereochemistry during the synthesis of aldehydo-D-ribose derivatives can be challenging. For instance, reactions with phosphonium ylides often result in mixtures of cis and trans isomers of terminal-unsaturated sugars []. Researchers utilize various techniques, including careful selection of reaction conditions and reagents, to optimize the yield of desired isomers.

Q5: Are there any examples of aldehydo-D-ribose derivatives being used in the development of potential pharmaceutical agents?

A5: Yes, aldehydo-D-ribose derivatives have shown promise in medicinal chemistry. For example, researchers have synthesized 5-[2-(guanin-9-yl)- and 5-[2-(2-aminopurin-9-yl)ethyl]-2-D-ribo-(1′,2′,3′,4′-tetrahydroxybutyl)-1,3-dioxane, potential prodrugs of the antiviral drug penciclovir, starting from 2,3,4,5-tetra-O-acetyl-aldehydo-D-ribose []. This highlights the potential of aldehydo-D-ribose derivatives as scaffolds for developing novel therapeutics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。